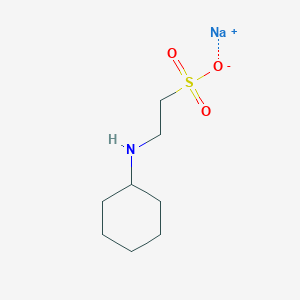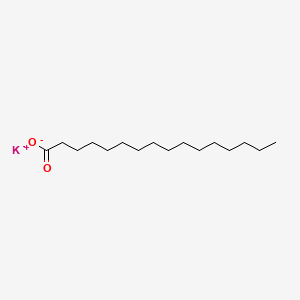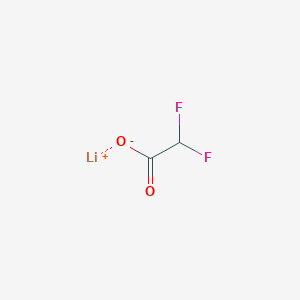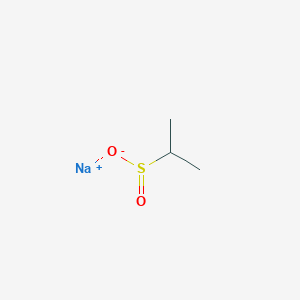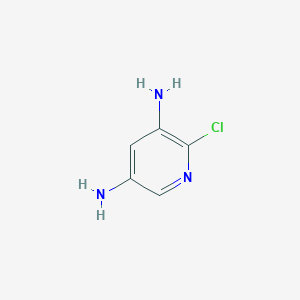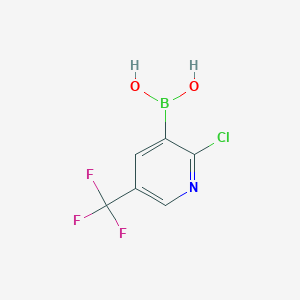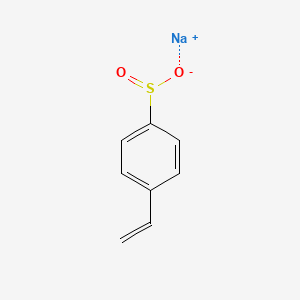
4-Vinylbenzènesulfinate de sodium
Vue d'ensemble
Description
Synthesis Analysis
Sodium 4-Vinylbenzenesulfonate can be used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .Molecular Structure Analysis
The molecular weight of Sodium 4-Vinylbenzenesulfonate is 206.19 . The SMILES string representation of its structure is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Physical And Chemical Properties Analysis
Sodium 4-Vinylbenzenesulfonate is a powder with a melting point of ≥300 °C . It is a technical grade compound with an assay of ≥90% .Applications De Recherche Scientifique
Synthèse de polymères
Le 4-vinylbenzènesulfinate de sodium peut être utilisé comme monomère pour synthétiser le poly(4-vinylbenzènesulfonate de sodium) par des processus de polymérisation radicalaire et radicalaire contrôlée. Cette application est significative dans la création de polymères aux propriétés spécifiques pour diverses utilisations industrielles .
Copolymérisation
Il sert d'agent de greffage en copolymérisation, comme on le voit dans la synthèse du copolymère de poly(fluorure de vinylidène)-greffé-4-vinylbenzènesulfonate de sodium (PVDF-g-PSVBS), qui combine les propriétés des deux composants pour une performance accrue du matériau .
Complexation avec les ions métalliques
En recherche scientifique, la capacité du this compound à se dissoudre dans l'eau et à former des complexes avec les ions métalliques en fait un réactif polyvalent pour les expériences de laboratoire impliquant des interactions avec les ions métalliques .
Initiateur de polymérisation radicalaire
Le composé a été étudié pour son utilisation potentielle comme initiateur radicalaire dans le processus de polymérisation, en particulier lorsqu'il est combiné à l'oxyde de graphène. Cela pourrait conduire à des méthodes innovantes de synthèse de polymères aux propriétés contrôlées .
Safety and Hazards
Mécanisme D'action
Target of Action
Sodium 4-Vinylbenzenesulfinate is primarily used as a starting material in the synthesis of poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . The primary target of Sodium 4-Vinylbenzenesulfinate is the poly(vinylidene fluoride) (PVDF) onto which it is grafted .
Mode of Action
Sodium 4-Vinylbenzenesulfinate interacts with its target, PVDF, through a process known as grafting . This involves the addition of Sodium 4-Vinylbenzenesulfinate to the PVDF, resulting in a copolymer known as PVDF-g-PSVBS . The grafting process changes the properties of the PVDF, enhancing its functionality .
Biochemical Pathways
The grafting of Sodium 4-Vinylbenzenesulfinate onto PVDF affects the properties of the resulting copolymer, PVDF-g-PSVBS . This copolymer is used in the creation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization (MCDI) process . The MCDI process is a key pathway in water purification technologies .
Result of Action
The grafting of Sodium 4-Vinylbenzenesulfinate onto PVDF results in the formation of a copolymer, PVDF-g-PSVBS . This copolymer has enhanced properties, including improved cation exchange capabilities . These properties make it suitable for use in water purification technologies, specifically in the MCDI process .
Action Environment
The efficacy and stability of Sodium 4-Vinylbenzenesulfinate are influenced by various environmental factors. For instance, the degree of grafting and the distribution of the sulfur element in the resulting copolymer are affected by the annealing temperature during the grafting process . To prepare consistent and homogeneous membranes, it is suggested that the annealing temperature of PVDF-g-PSVBS membranes is below 60 °C .
Propriétés
IUPAC Name |
sodium;4-ethenylbenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJTTDABHNRPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635672 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60081-73-4 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



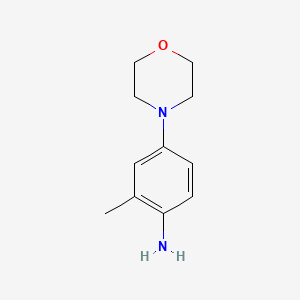
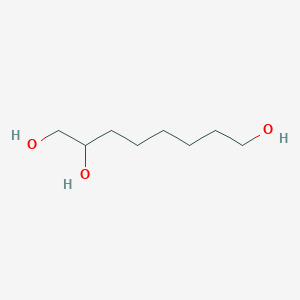
![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)

